1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring and a pyrimidine dione moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione typically involves multiple steps, including the fluorination of a tetrahydrofuran derivative and the subsequent coupling with a pyrimidine dione precursor. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as fluorinated alcohols, ketones, and substituted pyrimidine diones.
Scientific Research Applications
1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated tetrahydrofuran ring and pyrimidine dione moiety play crucial roles in binding to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated tetrahydrofuran derivatives and pyrimidine diones, such as:
- 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)uracil
- 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)thymine
Uniqueness
What sets 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione apart is its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C10H13FN2O5 |
---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7+,8+,10+/m0/s1 |
InChI Key |
ARKKGZQTGXJVKW-LJHRJBCISA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Origin of Product |
United States |
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